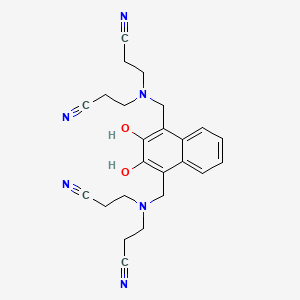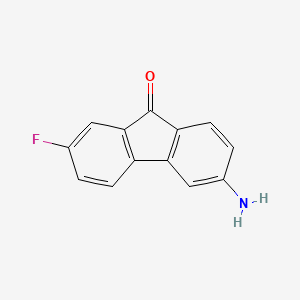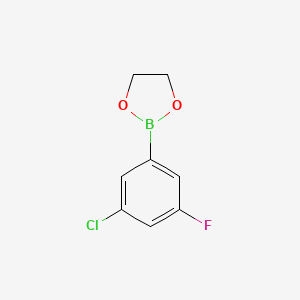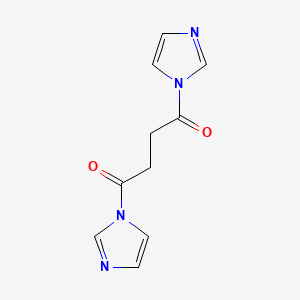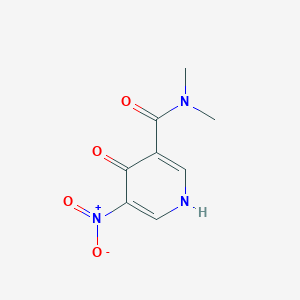![molecular formula C18H18Cl2N6O5 B13998960 3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] CAS No. 13907-63-6](/img/structure/B13998960.png)
3,3'-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea]: is a chemical compound with the molecular formula C18H18Cl2N6O5 and a molecular weight of 469.284 g/mol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] typically involves the reaction of 4,4’-oxydianiline with 2-chloroethyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to ensure the stability of the intermediate products .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of reactor vessels and continuous flow systems to maintain the reaction conditions and ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of azido derivatives.
科学的研究の応用
Chemistry
In chemistry, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is used as a building block for the synthesis of more complex molecules. It is also employed in catalysis and material science for the development of new materials with unique properties .
Biology
In biological research, this compound is studied for its potential antitumor and antimicrobial activities. It has shown promise in inhibiting the growth of certain cancer cell lines and bacterial strains .
Medicine
In medicine, 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] is being investigated for its potential use as a chemotherapeutic agent . Its ability to interfere with DNA replication makes it a candidate for cancer treatment .
Industry
In the industrial sector, this compound is used in the production of polymers and coatings . Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .
作用機序
The mechanism of action of 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] involves the alkylation of DNA. The chloroethyl groups react with the nucleophilic sites on the DNA, leading to the formation of cross-links and strand breaks . This interferes with DNA replication and transcription, ultimately leading to cell death .
類似化合物との比較
Similar Compounds
1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU): Known for its use in chemotherapy.
1-(2-Chloroethyl)-3-cyclohexyl-1-nitrosourea (CCNU): Another chemotherapeutic agent with similar alkylating properties.
1-(2-Chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea (MeCCNU): Used in cancer treatment with a similar mechanism of action.
Uniqueness
What sets 3,3’-(Oxydibenzene-4,1-diyl)bis[1-(2-chloroethyl)-1-nitrosourea] apart from these similar compounds is its enhanced stability and broader spectrum of activity . Its unique structure allows for more effective DNA cross-linking, making it a potent candidate for various applications in research and industry .
特性
CAS番号 |
13907-63-6 |
|---|---|
分子式 |
C18H18Cl2N6O5 |
分子量 |
469.3 g/mol |
IUPAC名 |
1-(2-chloroethyl)-3-[4-[4-[[2-chloroethyl(nitroso)carbamoyl]amino]phenoxy]phenyl]-1-nitrosourea |
InChI |
InChI=1S/C18H18Cl2N6O5/c19-9-11-25(23-29)17(27)21-13-1-5-15(6-2-13)31-16-7-3-14(4-8-16)22-18(28)26(24-30)12-10-20/h1-8H,9-12H2,(H,21,27)(H,22,28) |
InChIキー |
FBGDEAXYSCTNKD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC(=O)N(CCCl)N=O)OC2=CC=C(C=C2)NC(=O)N(CCCl)N=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


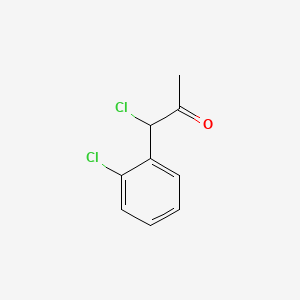
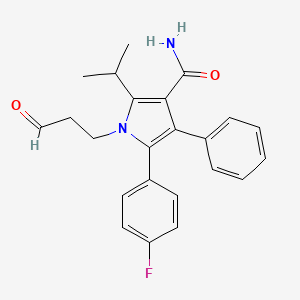

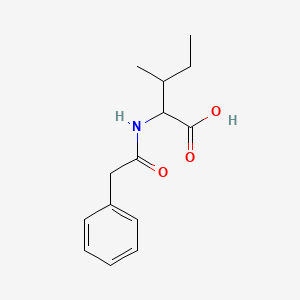
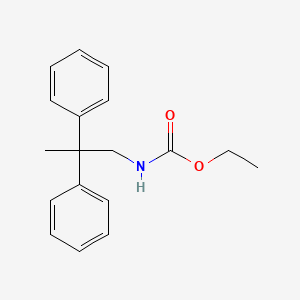


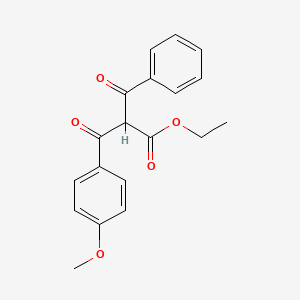
![6-amino-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B13998943.png)
